6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H8F4O2. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenol ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The ethoxy group can be introduced through an etherification reaction, using ethyl iodide and a base such as potassium carbonate . The fluoro group is often introduced via electrophilic fluorination using reagents like Selectfluor .
Industrial Production Methods
Industrial production of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol may involve large-scale trifluoromethylation and fluorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s ability to interact with biological targets due to its electron-withdrawing properties. This can lead to increased binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenol: Lacks the ethoxy group, which can affect its chemical reactivity and biological activity.
6-Ethoxy-3-(trifluoromethyl)phenol: Lacks the fluoro group, which can influence its interactions with other molecules.
6-Ethoxy-2-fluoro-4-(trifluoromethyl)phenol: Has a different substitution pattern, which can alter its chemical and physical properties.
Uniqueness
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenol is unique due to the specific combination and positions of its functional groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-ethoxy-2-fluoro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-15-6-4-3-5(9(11,12)13)7(10)8(6)14/h3-4,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOBUFMSXYILBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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